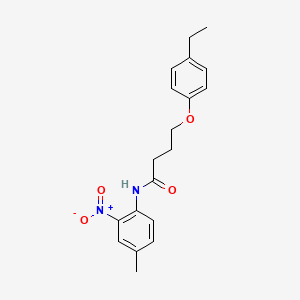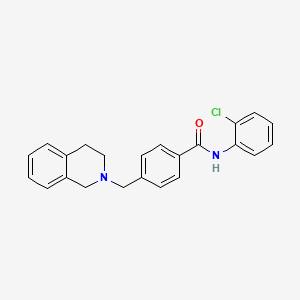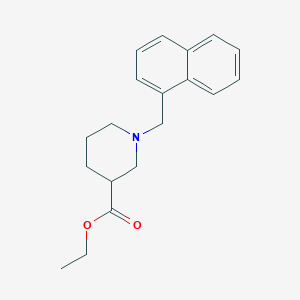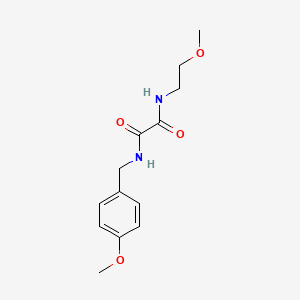
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized by Ligand Pharmaceuticals and GlaxoSmithKline in 1992. GW501516 is a popular compound in the field of sports medicine and exercise science due to its potential to enhance endurance performance.
Mécanisme D'action
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle. These effects result in improved endurance performance and increased energy expenditure.
Biochemical and Physiological Effects:
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been shown to increase endurance performance in both animal and human studies. It has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle. Additionally, it has been shown to increase HDL cholesterol levels and decrease triglyceride levels in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is a popular compound in the field of sports medicine and exercise science due to its potential to enhance endurance performance. However, its use in lab experiments is limited by its high cost and potential for off-target effects. Additionally, the long-term safety of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is not well understood.
Orientations Futures
Future research on 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide should focus on its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, more research is needed to understand the long-term safety of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide and its potential for off-target effects. Finally, more research is needed to understand the mechanism of action of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide and its effects on energy metabolism.
Méthodes De Synthèse
The synthesis of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves the reaction of 4-(4-ethylphenoxy)-3-nitrobenzoic acid with 2-bromo-4-methyl-1-nitrobenzene in the presence of triethylamine and palladium on carbon. The resulting intermediate is then reduced with lithium aluminum hydride to yield 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide.
Applications De Recherche Scientifique
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its potential as an endurance-enhancing agent. In animal studies, it has been shown to increase mitochondrial biogenesis and improve glucose uptake in skeletal muscle, leading to improved endurance performance. In human studies, 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been shown to increase muscle oxygen uptake and improve running endurance. It has also been studied for its potential to treat metabolic disorders such as diabetes and obesity.
Propriétés
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-7-9-16(10-8-15)25-12-4-5-19(22)20-17-11-6-14(2)13-18(17)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLPDFQSDIVYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)

![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)
![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)
![N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5122626.png)
![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)

![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)